![molecular formula C23H22N2O4S B2803084 2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954682-96-3](/img/structure/B2803084.png)
2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The compound “2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a complex organic molecule. It contains a phenylsulfonyl group, a tetrahydroisoquinoline group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The phenylsulfonyl group, tetrahydroisoquinoline group, and acetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions of the reaction. The presence of multiple functional groups means that it could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Studies suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation, making it a candidate for further evaluation as an antitumor agent .
- Some derivatives of this compound have shown inhibitory activity against HIF-1, making them interesting candidates for drug development .
- Preliminary studies indicate that certain derivatives of this compound exhibit neuroprotective effects, potentially mitigating neuronal damage .
- It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel disease .
- Investigations focus on vasodilation, antiplatelet activity, and potential benefits in managing hypertension or ischemic heart disease .
Anticancer Potential
Hypoxia-Inducible Factor 1 (HIF-1) Inhibition
Neuroprotective Effects
Anti-Inflammatory Activity
Cardiovascular Applications
Chemical Biology and Drug Design
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that inhibit cell growth . The structure-activity relationship indicates that the incorporation of halogen into the benzene ring enhances anticancer activity .
Biochemical Pathways
Given its reported anticancer activity, it’s likely that it impacts pathways related to cell proliferation and survival .
Pharmacokinetics
It’s known that the introduction of halogen can enhance the persistence and lipid solubility of similar compounds , which could impact the bioavailability of this compound.
Result of Action
The compound has been reported to display a moderate degree of cytotoxicity against several human cancer cell lines . Some derivatives of the compound have shown potent cell growth inhibitory activity with IC50 values below 20 μM .
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-21-7-3-1-4-8-21)24-20-12-11-18-13-14-25(16-19(18)15-20)30(27,28)22-9-5-2-6-10-22/h1-12,15H,13-14,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUHOSSFJDSYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
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